1-(2-Chloro-4,5-difluorophenyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
N-(2-Chloro-4,5-difluorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4,5-difluorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and reaction time, is optimized to maximize yield and purity. Purification techniques like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4,5-difluorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea linkage can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use as a drug candidate for treating specific diseases.
Industry: Utilizing its unique properties in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4,5-difluorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-fluorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea
- N-(2-Chloro-5-fluorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea
- N-(2-Chloro-4,5-difluorophenyl)-N’-[4-(trifluoromethyl)phenyl]urea
Uniqueness
N-(2-Chloro-4,5-difluorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of multiple halogen atoms and the trifluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H8ClF5N2O |
---|---|
Molecular Weight |
350.67 g/mol |
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H8ClF5N2O/c15-9-5-10(16)11(17)6-12(9)22-13(23)21-8-3-1-2-7(4-8)14(18,19)20/h1-6H,(H2,21,22,23) |
InChI Key |
VCQDWJAQQQYJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2Cl)F)F)C(F)(F)F |
Origin of Product |
United States |
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